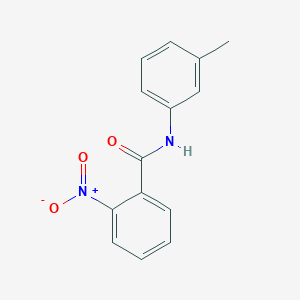

N-(4-aminophenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

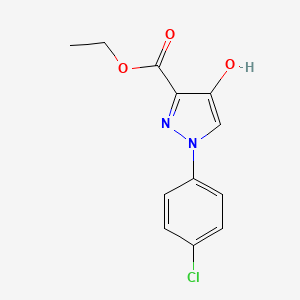

N-(4-aminophenyl)-3-methylbenzamide (NAMB) is a compound belonging to the class of amides. This compound is a white crystalline solid that is soluble in water and ethanol. NAMB has a variety of applications in the field of scientific research. It can be used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Antioxidant Activity

Amino-substituted benzamide derivatives, including compounds similar to N-(4-aminophenyl)-3-methylbenzamide, have been investigated for their antioxidant activity. These studies focus on the electrochemical oxidation mechanisms, which play a crucial role in understanding the free radical scavenging activity of antioxidants. For instance, the electrochemical oxidation of various amino-substituted derivatives has been explored, showing that primary amino groups undergo complex, pH-dependent oxidation processes. This research suggests that similar compounds may act as powerful antioxidants by scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases (Jovanović et al., 2020).

Anticancer Properties

The search for novel anticancer agents has led to the investigation of various benzamide derivatives, including those structurally related to N-(4-aminophenyl)-3-methylbenzamide. These compounds have been evaluated for their ability to inhibit the proliferation of cancer cells, with some showing promising results. For example, pyrazolone-enamines, which share functional similarities with benzamide derivatives, have demonstrated strong inhibitory effects on liver cancer HepG2 cells. This suggests potential applications of similar compounds in the development of new anticancer treatments (Yan et al., 2015).

Antibacterial Activity

Research on benzamide derivatives has also explored their antibacterial properties. For example, novel series of benzamide compounds have been synthesized and characterized, showing potent antibacterial activity against various bacterial strains. This indicates that compounds like N-(4-aminophenyl)-3-methylbenzamide could be developed as antibacterial agents, contributing to the fight against resistant bacterial infections (Ravichandiran et al., 2015).

Molecular Structure and Intermolecular Interactions

Understanding the molecular structure and intermolecular interactions of compounds like N-(4-aminophenyl)-3-methylbenzamide is crucial for their application in drug design and materials science. Studies have focused on the crystal structure and DFT calculations of similar compounds, providing insights into their geometric and electronic properties. These investigations are fundamental for designing compounds with specific properties for use in pharmaceuticals and materials (Karabulut et al., 2014).

Propriétés

IUPAC Name |

N-(4-aminophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZTVMGUTMBMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352975 |

Source

|

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-3-methylbenzamide | |

CAS RN |

425651-25-8 |

Source

|

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)